molecular formula C15H12ClNOS2 B11520513 2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole

2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B11520513
M. Wt: 321.8 g/mol
InChI Key: LVTBKGOMEUJXJM-UHFFFAOYSA-N
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Description

2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-(3-chlorophenoxy)ethyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the benzothiazole ring.

    Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress, cell signaling pathways, and ion channels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3-Chlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the 3-chlorophenoxyethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12ClNOS2

Molecular Weight

321.8 g/mol

IUPAC Name

2-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H12ClNOS2/c16-11-4-3-5-12(10-11)18-8-9-19-15-17-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2

InChI Key

LVTBKGOMEUJXJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCOC3=CC(=CC=C3)Cl

Origin of Product

United States

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